molecular formula C21H23N3O2S B2791470 N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406690-69-5

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2791470
CAS No.: 406690-69-5
M. Wt: 381.49
InChI Key: MRUKYVQDNZDYDR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound with the CAS registry number 406690-69-5 and a molecular formula of C21H23N3O2S, corresponding to a molecular weight of 381.49 g/mol . This thiopyrimidine derivative is characterized by a sulfur atom in the form of a 2-sulfanylidene (or 2-thioxo) group, which replaces the oxygen atom typically found in pyrimidinone structures, a modification that can significantly influence its electronic properties and intermolecular binding capabilities . The compound's structure features a 3,4-dimethylphenyl carboxamide group and a 2-methoxyphenyl substituent at the 4-position of the tetrahydropyrimidine ring, contributing to its unique steric and electronic profile . Computed physical properties include a predicted density of 1.26 g/cm³ and a pKa of 11.44, which are valuable for planning experimental conditions . The compound is supplied with a minimum purity of 90% and is intended for non-human research applications only . It is strictly for use in laboratory research and is not approved for diagnostic, therapeutic, or personal use. Researchers investigating the class of 1,2,3,4-tetrahydropyrimidines, which are often explored in multi-component reactions and for their potential as scaffolds in medicinal chemistry and materials science, may find this specific derivative of particular interest .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-12-9-10-15(11-13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)16-7-5-6-8-17(16)26-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKYVQDNZDYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and dimethylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in aryl substituents and carboxamide modifications. Key comparisons include:

Compound Name Substituents (C-4 Position) N-Substituent Key Properties Biological Activity
Target Compound 2-Methoxyphenyl 3,4-Dimethylphenyl Not reported Not tested (predicted antimicrobial/antioxidant)
N-(2,3-Dimethylphenyl)-4-(4-Methylphenyl)-... () 4-Methylphenyl 2,3-Dimethylphenyl Crystalline, DMSO-soluble Not reported
Ethyl 4-(3-Fluorophenyl)-6-methyl-2-thioxo-... () 3-Fluorophenyl Ethoxycarbonyl MP: 202–206°C, DMSO-soluble Not tested
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-aryl-... () Substituted phenyl 2-Chloro-4-(trifluoromethyl)phenyl Crystalline Antimicrobial (IC₅₀: 8–32 µg/mL)
Ethyl 4-[5-(Methoxymethyl)furan-2-yl]-6-methyl-... () Methoxymethyl-furan Ethoxycarbonyl Not reported Not tested
  • The target compound’s 2-methoxyphenyl group may confer moderate lipophilicity compared to halogenated analogs .
  • Sulfanylidene vs. Oxo (C=O) : Sulfanylidene (C=S) derivatives generally exhibit higher metabolic stability than oxo analogs, as seen in ’s thioxo compounds (decomposition >200°C vs. oxo analogs melting at 182–213°C) .

Pharmacological Activity

  • Antimicrobial Potential: Compounds with chloro/trifluoromethyl substituents (e.g., ) showed moderate activity against S. aureus (MIC: 16–32 µg/mL), suggesting that the target compound’s 3,4-dimethylphenyl group might enhance membrane penetration due to increased hydrophobicity .
  • Antioxidant Activity : Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-... () demonstrated radical scavenging (IC₅₀: 0.6 mg/mL), linked to the thioxo group’s redox activity. The target compound’s 2-methoxyphenyl (electron-donating) group could further enhance radical stabilization .

Physicochemical Properties

  • Solubility : All analogs are DMSO-soluble, but the target compound’s 3,4-dimethylphenyl group may reduce aqueous solubility compared to ’s fluorophenyl derivatives .
  • Melting Points : Fluorophenyl analogs () melt at 182–235°C, while chloro/trifluoromethyl derivatives () decompose above 200°C. The target compound’s melting point is unreported but likely falls within this range due to structural similarity .

Biological Activity

N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Molecular Formula : C27H24N4O3S
Molecular Weight : 484.58 g/mol
IUPAC Name : 1-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-[(2-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Appearance : Powder
Storage Temperature : Room Temperature

PropertyValue
Chemical FormulaC27H24N4O3S
Molecular Weight484.58 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Antibacterial and Antitubercular Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit notable antibacterial properties. A study highlighted the synthesis of various tetrahydropyrimidine derivatives that demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis and other pathogenic bacteria.

  • Mechanism of Action : The antibacterial activity is believed to stem from the compound's ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
  • Case Studies :
    • In vitro studies showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through various pathways.

  • Cell Lines Tested : The compound has been tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Results :
    • Treatment with the compound resulted in significant reduction of cell viability in a dose-dependent manner.
    • Apoptotic markers were elevated in treated cells as analyzed through flow cytometry and Western blotting techniques .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 3,4-dimethylbenzaldehyde and methoxyphenyl derivatives.

  • General Procedure :
    • The reaction begins with the formation of an intermediate through condensation reactions followed by cyclization.
    • Subsequent steps involve sulfanylidene formation and carboxamide derivatization.

Q & A

Basic Question: What are the critical parameters to optimize during the synthesis of this tetrahydropyrimidine derivative?

Answer:
Synthesis requires precise control of reaction conditions:

  • Temperature: Elevated temperatures (80–120°C) are often needed for cyclization steps but must avoid decomposition .
  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may be used for milder reactions .
  • Reaction time: Extended durations (12–24 hours) improve yields in multi-step processes, monitored via TLC or HPLC .
  • Catalysts: Acidic (e.g., HCl) or basic conditions (e.g., K₂CO₃) drive key steps like thiourea formation or ring closure .

Basic Question: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring structure. For example, methoxy (-OCH₃) protons resonate at δ 3.7–3.9 ppm, while sulfanylidene (C=S) affects neighboring protons .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfur .
  • X-ray Crystallography: Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds influencing bioactivity) .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from:

  • Tautomerism: The sulfanylidene group (C=S) can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity interference: Column chromatography or preparative HPLC isolates pure fractions for reanalysis .
  • Cross-validation: Compare data with structurally analogous compounds (e.g., fluorophenyl or trifluoromethyl derivatives) to identify substituent-specific trends .

Advanced Question: What mechanistic insights explain this compound’s biological activity in preliminary assays?

Answer:
Hypotheses based on structural analogs suggest:

  • Hydrogen bonding: The sulfanylidene and carboxamide groups form H-bonds with enzymatic targets (e.g., kinases or proteases), disrupting substrate binding .
  • Aromatic interactions: The 2-methoxyphenyl and 3,4-dimethylphenyl groups engage in π-π stacking with hydrophobic pockets in proteins .
  • Conformational flexibility: The tetrahydropyrimidine ring adopts boat or chair conformations, modulating steric accessibility to binding sites .

Advanced Question: How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

Answer:

  • Docking studies: Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like DNA topoisomerases or bacterial enzymes .
  • DFT calculations: Density Functional Theory analyzes electron distribution at the sulfanylidene group, correlating with nucleophilic reactivity .
  • MD simulations: Molecular dynamics assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent screening: Use mixed solvents (e.g., ethanol/dichloromethane) to optimize supersaturation .
  • Temperature gradients: Slow cooling from 50°C to 4°C promotes ordered crystal growth .
  • Additives: Small molecules (e.g., hexane) disrupt aggregation, improving diffraction quality .

Advanced Question: How do substituent modifications (e.g., methoxy vs. methyl groups) influence chemical reactivity?

Answer:

  • Electron-donating groups (e.g., -OCH₃): Enhance nucleophilic aromatic substitution at the pyrimidine ring’s C4 position .
  • Steric effects: 3,4-Dimethylphenyl groups hinder access to the carboxamide moiety, reducing hydrolysis rates in acidic conditions .
  • Sulfur reactivity: The sulfanylidene group participates in thiol-exchange reactions, enabling post-synthetic derivatization (e.g., with maleimides) .

Advanced Question: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

  • Low yields in cyclization steps: Optimize stoichiometry of thiourea precursors and use microwave-assisted synthesis to accelerate reactions .
  • Byproduct formation: Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Scalability issues: Transition from batch to flow chemistry for exothermic steps (e.g., acid-catalyzed ring closure) .

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